
Comprehensive Characterization Guide: 6-
(Dipropylamino)hexan-1-ol[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 1-Hexanol, 6-dipropylamino-

CAS No.: 43010-05-5

Cat. No.: B8760509 Get Quote

Executive Summary
6-(Dipropylamino)hexan-1-ol (CAS: 43010-05-5) is a bifunctional organic building block

featuring a primary alcohol and a tertiary amine.[1] Its structural motif—a lipophilic hexyl linker

terminated by a dipropylamino group—is a classic pharmacophore used to modulate receptor

affinity in dopaminergic ligands (e.g., analogs of Pramipexole or Ropinirole). This guide

provides a self-validating framework for its synthesis, purification, and rigorous analytical

characterization, ensuring compliance with high-stringency drug development standards.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8]
The "Vital Statistics" table below aggregates experimental and calculated data essential for

establishing specifications.
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Property Value Notes

IUPAC Name 6-(dipropylamino)hexan-1-ol

CAS Number 43010-05-5

Molecular Formula

Molecular Weight 201.35 g/mol

Appearance Colorless to pale yellow liquid Viscous; amine odor.[1]

Boiling Point 281°C (at 760 mmHg)

Predicted; distillable under

high vacuum (~130°C @ 0.5

mmHg).

Density 0.87 g/cm³ Less dense than water.

LogP 2.66
Moderately lipophilic; cell-

permeable.[1]

pKa ~10.5 (Amine)
Basic; exists as cation at

physiological pH.

Solubility Soluble in EtOH, DCM, DMSO

Limited water solubility at

neutral pH; soluble in acidic

water.

Synthesis & Purification Strategy
The most robust synthetic route involves the nucleophilic alkylation of dipropylamine with 6-

chlorohexan-1-ol.[1] This method is preferred over reductive amination for its operational

simplicity and higher yield.[1]

Reaction Mechanism & Workflow
The synthesis relies on the

displacement of the chloride by the secondary amine.[1] Potassium carbonate (

) acts as the acid scavenger to drive the equilibrium.
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Reagents:
6-Chlorohexan-1-ol

Dipropylamine

Alkylation (Sn2)
Solvent: Acetonitrile

Base: K2CO3
Temp: 80°C, 12h

Workup:
1. Filter Salts

2. Evaporate Solvent
3. Acid/Base Extraction

Purification:
Vacuum Distillation

or Flash Chromatography

Target:
6-(Dipropylamino)hexan-1-ol

Click to download full resolution via product page

Figure 1: Synthetic workflow for the production of 6-(dipropylamino)hexan-1-ol via nucleophilic

substitution.

Purification Protocol (Self-Validating)
Acid-Base Extraction: Dissolve crude oil in Dichloromethane (DCM).[1] Wash with 1M HCl.[1]

The product moves to the aqueous phase (protonated), leaving non-basic impurities

(unreacted chloro-alcohol) in the organic phase.[1] Basify aqueous layer with NaOH to pH >

12 and extract back into DCM.[1]

Vacuum Distillation: For high purity (>98%), distill the oil under reduced pressure (0.1–0.5

mmHg).

Analytical Characterization (The Core)
This section defines the "fingerprint" of the molecule.[1] In a QA setting, Identity must be

confirmed by at least two orthogonal methods (e.g., NMR and MS).

Nuclear Magnetic Resonance ( -NMR)
The spectrum is characterized by the distinct triplet of the hydroxymethylene and the multiplets

of the propyl chains.[1]

Solvent:

(Chloroform-d) Frequency: 400 MHz[1]
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Context

3.62
Triplet (

)
2H

Deshielded by

oxygen.[1]

2.38
Triplet (

)
6H

Overlapping

signals of hexyl

C6 and propyl

C1.[1]

1.55 - 1.40 Multiplet 8H -methylenes

C2/C5 of hexyl

chain & C2 of

propyl chains.[1]

1.38 - 1.25 Multiplet 4H Bulk C3/C4 of hexyl

chain.[1]

0.87
Triplet (

)
6H

Terminal methyls

of propyl groups.

Note: The hydroxyl proton (-OH) is broad and variable (1.5–3.0 ppm) depending on

concentration and water content.[1]

Mass Spectrometry (MS)[1]
Method: ESI-MS (Positive Mode).[1]

Parent Ion:

m/z.[1]

Fragmentation: High collision energy may show loss of the propyl group (

) or water (

).[1]
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HPLC Method for Purity
Because the compound is an amine, standard silica columns may cause peak tailing.[1] Use a

base-deactivated column or high pH buffer.[1]

Column: C18 (e.g., Waters XBridge),

.

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

Mobile Phase B: Acetonitrile.[1]

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD

(preferred).

Functional Applications & Stability
Drug Development Utility
This molecule serves as a "linker-tail" unit.[1] The hydroxyl group is typically converted to a

leaving group (Mesylate/Tosylate) or oxidized to an aldehyde to couple with aromatic scaffolds

(e.g., tetrahydrobenzothiazoles).

Dopaminergic Ligands: The dipropylamino moiety is critical for binding to D2/D3 receptors.[1]

Lipid Synthesis: Used to create ionizable lipids for RNA delivery systems.[1]

Stability Profile[9]
Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde/acid if exposed to

strong oxidants.

Storage: Store under nitrogen at 2–8°C. The amine group can absorb

from air to form carbamates/salts; keep tightly sealed.[1]
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Safety & Handling (SDS Summary)
Hazard Class Statement Precaution

Skin Irritation Category 2 (H315) Wear nitrile gloves.[1]

Eye Irritation Category 2A (H319) Use safety goggles.

Acute Toxicity Oral/Dermal (H302)
Do not ingest; avoid skin

contact.

Flammability Flash Point ~98°C Keep away from open flames.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Characterization Guide: 6-
(Dipropylamino)hexan-1-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8760509#basic-characterization-of-6-dipropylamino-
hexan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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